3,4-Dibromo-2,5-difluorotoluene

Description

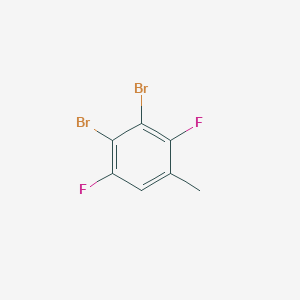

3,4-Dibromo-2,5-difluorotoluene (molecular formula: C₇H₄Br₂F₂) is a halogenated aromatic compound featuring bromine and fluorine substituents on a toluene backbone. Its structure comprises bromine atoms at the 3 and 4 positions and fluorine atoms at the 2 and 5 positions. This substitution pattern imparts unique electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

2,3-dibromo-1,4-difluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c1-3-2-4(10)5(8)6(9)7(3)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNZIVZKXYSAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2,5-difluorotoluene typically involves the bromination and fluorination of toluene derivatives. One common method includes the following steps:

Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form dibromotoluene.

Fluorination: The dibromotoluene is then fluorinated using a fluorinating agent such as potassium fluoride (KF) or silver fluoride (AgF) under controlled conditions to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow reactors and the use of more robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2,5-difluorotoluene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to alter the oxidation state of the carbon atoms.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

Substitution: Products may include various substituted toluenes depending on the substituent introduced.

Oxidation: Products can include benzoic acid derivatives.

Reduction: Products may include partially or fully dehalogenated toluenes.

Scientific Research Applications

3,4-Dibromo-2,5-difluorotoluene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.

Biology: It can be used in the development of bioactive molecules and in the study of halogenated compounds’ effects on biological systems.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism by which 3,4-Dibromo-2,5-difluorotoluene exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through halogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

1,4-Dibromo-2,3-difluorobenzene (CAS 327-51-5)

Structural Differences :

- Substitution Pattern : Bromine at 1,4 positions and fluorine at 2,3 positions (vs. bromine at 3,4 and fluorine at 2,5 in the target compound).

- Symmetry : The 1,4-dibromo-2,3-difluorobenzene exhibits para-bromine and vicinal fluorine substituents, creating a less sterically hindered structure compared to the meta-bromine and para-fluorine arrangement in 3,4-dibromo-2,5-difluorotoluene.

Physical Properties :

3,5-Dibromo-4-fluorotoluene (CAS 444-13-3)

Structural Differences :

- Substitution Pattern : Bromine at 3,5 positions and fluorine at 4 position (vs. bromine at 3,4 and fluorine at 2,5 in the target compound).

2,5-Difluorotoluene

Structural Differences :

Market Data :

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

Structural Differences :

- Core Structure : A dihydrofuran ring with phenyl and bromine substituents (vs. a toluene backbone in the target compound).

- Crystallographic Data: X-ray studies reveal intramolecular Br⋯Br contacts (3.499 Å) and C—H⋯H interactions, which stabilize the crystal lattice. Such interactions may be less pronounced in the target compound due to differences in aromatic substitution .

Thermal Stability :

- The dihydrofuran derivative’s melting point and thermal behavior are influenced by phenyl ring stacking, a feature absent in the simpler toluene-based target compound .

Research Findings and Trends

- Electronic Effects : Bromine’s electron-withdrawing nature dominates over fluorine’s in directing subsequent reactions, as seen in analogs like 3,5-dibromo-4-fluorotoluene .

- Market Dynamics: Brominated fluorotoluenes are produced in smaller volumes than non-brominated analogs, with pricing reflecting synthetic challenges (e.g., purification of polyhalogenated aromatics) .

- Structural Insights : Asymmetric halogen placement (e.g., 3,4-dibromo vs. 1,4-dibromo) significantly impacts crystallinity and intermolecular interactions, as demonstrated in dihydrofuran derivatives .

Biological Activity

3,4-Dibromo-2,5-difluorotoluene is an organic compound notable for its unique halogenated structure, which contributes to its potential biological activity. This compound is of interest in medicinal chemistry and materials science due to its interactions with biological targets and its applications in organic synthesis.

The molecular formula of this compound is C_7H_4Br_2F_2. Its structure features two bromine and two fluorine substituents on a toluene backbone, which significantly influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of halogen atoms allows for halogen bonding , which can enhance binding affinity and selectivity towards enzymes and receptors. Such interactions may lead to modulation of enzymatic activity or inhibition of specific biological pathways.

Biological Activity Studies

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The halogen substituents may contribute to its ability to disrupt microbial membranes or interfere with metabolic processes.

- Anticancer Properties : In vitro studies have explored the compound's effects on cancer cell lines, such as HeLa and MCF7. Results indicate that it may induce apoptosis and cell cycle arrest, suggesting potential as an anticancer agent.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Anticancer Activity : In a study involving MCF7 breast cancer cells, treatment with this compound resulted in a reduction of cell viability by approximately 40% at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effect Observed | Concentration (µg/mL or µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition (MIC) | 50 - 100 |

| Antimicrobial | Escherichia coli | Inhibition (MIC) | 50 - 100 |

| Anticancer | MCF7 (breast cancer) | Reduction in cell viability | 10 |

| Anticancer | HeLa (cervical cancer) | Induction of apoptosis | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.